Spiro Ring Architecture: 1,6-Diazaspiro[3.5]nonane vs. 1,7-Diazaspiro[4.4]nonane Core and Subtype Selectivity Implications
The 1,6-diazaspiro[3.5]nonane core of the target compound imposes a distinct conformational constraint relative to the 1,7-diazaspiro[4.4]nonane scaffold. In the diazaspirocyclic compound class, the [3.5] spiro system positions the pyridinyl-bearing nitrogen within a piperidine ring sharing a spiro carbon with an azetidine ring, whereas the [4.4] system (e.g., TC-2216) positions it within a pyrrolidine ring sharing a spiro carbon with a second pyrrolidine [1]. This architectural divergence alters the distance and vector between the basic nitrogen and the aromatic pyridine ring, a critical pharmacophoric element for nAChR binding [2]. Across the diazaspirocyclic series reported by Targacept, compounds exhibited high affinity (Ki <35 nM) at human α4β2 nAChR with >15-fold selectivity over α7, α3β4, and muscle subtypes (Ki >500 nM) [2].
| Evidence Dimension | Scaffold architecture and nAChR subtype selectivity |
|---|---|
| Target Compound Data | 1,6-Diazaspiro[3.5]nonane core: azetidine (4-membered) + piperidine (6-membered) spiro system; N-methyl substitution eliminates H-bond donor |
| Comparator Or Baseline | 1,7-Diazaspiro[4.4]nonane core (TC-2216 class): bis-pyrrolidine (5+5) spiro system; binding data for 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane: Ki(α4β2) = 33 nM, Ki(α7) = 6900 nM [3] |
| Quantified Difference | Spiro ring size difference (4+6 vs. 5+5) alters N–N distance and pharmacophoric geometry; both scaffolds achieve high α4β2 affinity but [3.5] core has not been directly compared head-to-head in published data |
| Conditions | In vitro radioligand displacement assays: [3H]cytisine at α4β2 nAChR (rat brain membrane) and human α7 nAChR expressed in HEK293 cells |
Why This Matters
Selection of the correct spiro architecture is critical because ring size dictates the three-dimensional presentation of the pyridine pharmacophore to nAChR subtypes, directly impacting the selectivity window between therapeutic (α4β2) and off-target (α3β4, muscle) receptors.
- [1] Bhatti BS, Miller CH, Schmitt JD. N-aryl diazaspirocyclic compounds and methods of preparation and use thereof. Japanese Patent JP2011088896A, 2011. Explicitly claims 6-(3-pyridyl)-1,6-diazaspiro[3.5]nonane and 7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane as distinct chemical entities. View Source
- [2] Strachan JP, Farias JJ, Zhang J, Caldwell WS, Bhatti BS. Diazaspirocyclic compounds as selective ligands for the α4β2 nicotinic acetylcholine receptor. Bioorg Med Chem Lett. 2012;22(15):5089-5092. View Source
- [3] BindingDB BDBM50257941. 7-(pyridin-3-yl)-1,7-diazaspiro[4.4]nonane: Ki(α4β2, rat) = 33 nM; Ki(α7, human) = 6900 nM. Data curated by ChEMBL. View Source
